Amino(3-phenoxyphenyl)acetic acid

Beschreibung

BenchChem offers high-quality Amino(3-phenoxyphenyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Amino(3-phenoxyphenyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

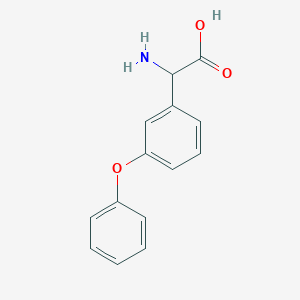

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-2-(3-phenoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c15-13(14(16)17)10-5-4-8-12(9-10)18-11-6-2-1-3-7-11/h1-9,13H,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTDUZBVRDQXJJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90398726 | |

| Record name | amino(3-phenoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299168-94-8 | |

| Record name | amino(3-phenoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Amino(3-phenoxyphenyl)acetic acid" properties and characteristics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amino(3-phenoxyphenyl)acetic acid (CAS No: 299168-94-8) is a unique organic molecule incorporating a phenylacetic acid backbone with a phenoxy substituent and an amino group. This structure positions it as a compound of significant interest in medicinal chemistry and drug discovery, likely as a key building block or intermediate in the synthesis of more complex therapeutic agents. While detailed experimental data on this specific molecule is not extensively available in the public domain, this guide will synthesize the known information and provide expert insights based on the analysis of its structural motifs and data from closely related analogues. We will explore its chemical and physical identity, inferred spectroscopic characteristics, potential synthetic pathways, and likely pharmacological relevance, particularly in the context of anti-inflammatory drug development.

Core Molecular Identity

Amino(3-phenoxyphenyl)acetic acid is identified by its unique combination of functional groups, which suggests its potential utility as a versatile chemical intermediate.

| Identifier | Value | Source |

| CAS Number | 299168-94-8 | [1][2][3][4][5] |

| Molecular Formula | C₁₄H₁₃NO₃ | [1][5] |

| Molecular Weight | 243.26 g/mol | [1] |

| Synonyms | 2-Amino-2-(3-phenoxyphenyl)acetic acid | [3] |

A key structural feature is the α-amino acid moiety attached to a phenyl ring, which itself is substituted with a phenoxy group at the meta-position. This arrangement provides multiple points for chemical modification, making it a valuable scaffold for creating libraries of compounds for biological screening.

Caption: Chemical structure of Amino(3-phenoxyphenyl)acetic acid.

Physicochemical and Spectroscopic Profile

Physicochemical Properties

| Property | Inferred Value/Characteristic | Rationale |

| Melting Point | Solid at room temperature, likely with a relatively high melting point. | The presence of carboxylic acid and amino groups allows for strong intermolecular hydrogen bonding and potential zwitterion formation, leading to a stable crystal lattice. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and methanol. | The molecule has both polar (amino and carboxylic acid) and nonpolar (phenyl and phenoxy groups) regions. Solubility will be pH-dependent due to the ionizable groups. |

| pKa | Expected to have at least two pKa values: one for the carboxylic acid (around 2-4) and one for the amino group (around 9-10). | These are typical pKa ranges for α-amino acids. The exact values would be influenced by the electronic effects of the aromatic system. |

| logP | Moderately lipophilic. | The two phenyl rings contribute to its lipophilicity, which would be an important factor in its pharmacokinetic properties. |

Storage and Stability: The compound should be stored at -20°C for long-term stability. For maximum recovery, it is recommended to centrifuge the vial before opening the cap.[1]

Spectroscopic Characteristics (Inferred)

No specific spectroscopic data has been published for Amino(3-phenoxyphenyl)acetic acid. However, based on its structure, the following spectral characteristics can be anticipated:

-

¹H NMR:

-

Aromatic protons would appear in the range of δ 6.5-8.0 ppm, with complex splitting patterns due to the substitution on both phenyl rings.

-

The methine proton (α-carbon) would likely be a singlet or a multiplet around δ 4.0-5.0 ppm.

-

The amine (NH₂) and carboxylic acid (COOH) protons would be broad singlets and their chemical shifts would be highly dependent on the solvent and concentration. For related phenoxy acetic acid derivatives, the -CH₂- protons adjacent to the oxygen are observed around 4.84 ppm in DMSO-d₆.[6]

-

-

¹³C NMR:

-

Aromatic carbons would resonate in the δ 110-160 ppm region.

-

The carbonyl carbon of the carboxylic acid would be significantly downfield, expected around δ 170-180 ppm.[6]

-

The α-carbon would be in the δ 50-60 ppm range.

-

-

Infrared (IR) Spectroscopy:

-

A broad O-H stretch from the carboxylic acid is expected around 2500-3300 cm⁻¹.

-

A sharp C=O stretch from the carboxylic acid should appear around 1700-1730 cm⁻¹.[6]

-

N-H stretching from the primary amine would be visible in the 3300-3500 cm⁻¹ region.

-

C-O-C stretching from the ether linkage would be present in the fingerprint region, typically around 1200-1250 cm⁻¹.

-

-

Mass Spectrometry:

-

The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z 243 or 244, respectively.

-

Common fragmentation patterns would include the loss of the carboxylic acid group (-45 Da) and cleavage at the ether linkage.

-

Synthesis and Manufacturing

A definitive, published synthesis protocol for Amino(3-phenoxyphenyl)acetic acid is not currently available. However, a plausible synthetic route can be designed based on established organic chemistry principles and methods used for analogous compounds. One potential approach is a multi-step synthesis starting from 3-phenoxyaniline or 3-phenoxybenzaldehyde.

A general workflow for the synthesis of related phenoxyacetic acid derivatives involves the reaction of a substituted phenol with an α-haloester, followed by hydrolysis of the ester to the carboxylic acid.[6] For the target molecule, a Strecker or a related amino acid synthesis would be necessary.

Caption: A plausible, high-level synthetic workflow for Amino(3-phenoxyphenyl)acetic acid.

Note: This proposed pathway is illustrative. Optimization of reaction conditions, protecting group strategies, and purification methods would be essential for a successful synthesis.

Pharmacological Context and Potential Applications

While there is no direct pharmacological data for Amino(3-phenoxyphenyl)acetic acid, the broader class of phenoxyphenylacetic acids has been investigated for its therapeutic potential, primarily as anti-inflammatory agents.[7]

Inferred Mechanism of Action: Anti-inflammatory Activity

Many non-steroidal anti-inflammatory drugs (NSAIDs) are acidic molecules containing aromatic rings. The structural similarity of Amino(3-phenoxyphenyl)acetic acid to compounds like fenclofenac, a (phenoxyphenyl)acetic acid derivative, suggests it could exhibit anti-inflammatory properties.[7] Furthermore, recent studies on phenoxy acetic acid derivatives have identified them as potential selective cyclooxygenase-2 (COX-2) inhibitors.[6]

The potential mechanism of action could involve the inhibition of COX enzymes, which are critical in the inflammatory cascade by converting arachidonic acid to prostaglandins.

Caption: Potential mechanism of action via inhibition of the cyclooxygenase (COX) pathway.

Application in Drug Discovery

Given its structure, Amino(3-phenoxyphenyl)acetic acid is most likely utilized as:

-

A scaffold for medicinal chemistry: Its multiple functional groups allow for the creation of a diverse library of derivatives to explore structure-activity relationships (SAR).

-

An intermediate in multi-step synthesis: It could be a key building block for more complex, biologically active molecules.

-

A fragment for fragment-based drug discovery: The phenoxyphenyl moiety is a common feature in many bioactive compounds.

Safety and Handling

Based on available safety data sheets for related compounds, Amino(3-phenoxyphenyl)acetic acid should be handled with care in a laboratory setting.

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

-

Precautionary Measures:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

In case of exposure, standard first-aid measures should be followed. If inhaled, move to fresh air. In case of skin or eye contact, rinse thoroughly with water. If swallowed, seek medical attention.

Conclusion

Amino(3-phenoxyphenyl)acetic acid is a compound with significant potential in the field of drug discovery, primarily as a versatile building block for the synthesis of novel therapeutic agents. While a comprehensive experimental profile of the molecule itself is not widely documented, its structural characteristics strongly suggest a role in the development of anti-inflammatory drugs, potentially through the inhibition of the COX pathway. Further research is warranted to fully elucidate its physicochemical properties, develop robust synthetic protocols, and explore its biological activities. This guide provides a foundational understanding for researchers and scientists looking to work with this promising chemical entity.

References

-

Molbase. 2-amino-2-(3,5-dimethoxyphenyl)acetic acid. [Online]. Available: [Link]

-

BuyersGuideChem. Supplier CAS No 299168-94-8. [Online]. Available: [Link]

-

Atkinson, D. C., et al. (1983). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1. Journal of Medicinal Chemistry, 26(10), 1353–1360. [Online]. Available: [Link]

-

Appchem. Amino(3-phenoxyphenyl)acetic acid | 299168-94-8. [Online]. Available: [Link]

-

Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1309. [Online]. Available: [Link]

Sources

- 1. usbio.net [usbio.net]

- 2. AMINO(3-PHENOXYPHENYL)ACETIC ACID | 299168-94-8 [chemicalbook.com]

- 3. 299168-94-8 Cas No. | 2-Amino-2-(3-phenoxyphenyl)acetic acid | Apollo [store.apolloscientific.co.uk]

- 4. Supplier CAS No 299168-94-8 - BuyersGuideChem [buyersguidechem.com]

- 5. appchemical.com [appchemical.com]

- 6. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny [mdpi.com]

- 7. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

"Amino(3-phenoxyphenyl)acetic acid" molecular structure and weight

An In-Depth Technical Guide to Amino(3-phenoxyphenyl)acetic Acid: Molecular Structure, Properties, and Significance in Drug Discovery

Introduction to a Versatile Chemical Scaffold

Amino(3-phenoxyphenyl)acetic acid (CAS Number: 299168-94-8) is a non-proteinogenic α-amino acid, a class of molecules that serves as a fundamental building block in the field of medicinal chemistry and drug development.[1] Unlike the 20 common amino acids encoded by the genetic code, non-proteinogenic amino acids offer unique structural motifs and physicochemical properties that researchers can exploit to design novel therapeutic agents. This compound is also known by its systematic IUPAC name, 2-Amino-2-(3-phenoxyphenyl)acetic acid.[2][3] Its structure, which combines an amino acid core with a flexible phenoxyphenyl side chain, makes it a valuable scaffold for creating more complex molecules with tailored biological activities.[4] This guide provides an in-depth analysis of its molecular structure, weight, and its strategic importance for professionals in pharmaceutical research.

Molecular Structure and Identification

The utility of a chemical compound in a research context begins with a precise understanding of its structure and unique identifiers. These elements are critical for database searches, regulatory documentation, and ensuring the reproducibility of experimental results.

Chemical Nomenclature and Core Structure

The compound is commonly referred to by its semi-systematic name, Amino(3-phenoxyphenyl)acetic acid. However, for unambiguous identification, the International Union of Pure and Applied Chemistry (IUPAC) name is 2-Amino-2-(3-phenoxyphenyl)acetic acid .[2][3] This name precisely describes its molecular architecture:

-

Acetic Acid: A two-carbon carboxylic acid backbone.

-

2-Amino: An amine group (-NH2) attached to the alpha-carbon (the carbon adjacent to the carboxyl group).

-

2-(3-phenoxyphenyl): A 3-phenoxyphenyl group also attached to the alpha-carbon. This side chain consists of a central phenyl ring connected via an ether linkage at its 3-position to a second phenyl ring.

This unique combination of a hydrophilic amino acid head and a lipophilic, sterically significant side chain dictates its chemical reactivity and potential biological interactions.

Structural Representation

A visual representation is essential for understanding the spatial arrangement of the functional groups and the overall topology of the molecule. The diagram below illustrates the connectivity of atoms within Amino(3-phenoxyphenyl)acetic acid.

Caption: Molecular graph of Amino(3-phenoxyphenyl)acetic acid.

Key Chemical Identifiers

For precise documentation and procurement, several standard identifiers are used globally. These are summarized in the table below.

| Identifier | Value | Source |

| CAS Number | 299168-94-8 | [5][6][7] |

| Molecular Formula | C14H13NO3 | [2][5][6] |

| SMILES | NC(C1=CC(OC2=CC=CC=C2)=CC=C1)C(O)=O | [6] |

| InChIKey | PTDUZBVRDQXJJC-UHFFFAOYSA-N | [2] |

Physicochemical Properties

The physical and chemical properties of a molecule, particularly its mass, are foundational data points for any experimental work, from reaction stoichiometry to analytical characterization.

Molecular Weight and Mass

It is crucial to distinguish between molecular weight (an average based on isotopic abundance) and exact mass (a monoisotopic value). For Amino(3-phenoxyphenyl)acetic acid, these values are:

| Property | Value | Explanation | Source |

| Molecular Weight | 243.26 g/mol | The weighted average mass of the molecule based on the natural abundance of its constituent isotopes. Used for bulk chemical calculations. | [2][5][7] |

| Exact Mass | 243.2579 Da | The calculated mass of the molecule using the most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). Used in high-resolution mass spectrometry. | [6] |

Significance in a Research and Development Context

While not a therapeutic agent itself, Amino(3-phenoxyphenyl)acetic acid is a valuable starting material in the synthesis of active pharmaceutical ingredients (APIs).[8] Its structural features provide a compelling rationale for its use in drug discovery programs.

A Scaffold for Medicinal Chemistry

The term "scaffold" refers to a core molecular structure upon which various chemical modifications can be made to explore chemical space and optimize for a desired biological effect.[4] The phenoxyphenyl moiety offers several advantages:

-

Tunable Lipophilicity: The two phenyl rings contribute to the molecule's oil-water partition coefficient (LogP), a critical parameter for cell membrane permeability and overall pharmacokinetics.

-

Conformational Flexibility: The ether linkage provides rotational freedom, allowing the side chain to adopt various conformations to fit into the binding pockets of target proteins.

-

Metabolic Stability: Ether bonds are generally more resistant to metabolic degradation compared to esters or other more labile functional groups.

The Role of the α-Amino Acid Core

The α-amino acid motif is a privileged structure in biology. Incorporating this moiety into a drug candidate can facilitate recognition by amino acid transporters, potentially improving intestinal absorption and cellular uptake.[9] Furthermore, the amine and carboxylic acid groups provide reactive handles for peptide bond formation, allowing the molecule to be integrated into peptidomimetics or used as a linker in more advanced therapeutic modalities like Antibody-Drug Conjugates (ADCs) or PROTACs (Proteolysis Targeting Chimeras).[10]

Conceptual Synthetic Workflow

While specific, peer-reviewed synthesis protocols for this exact compound are not widely published, a plausible synthetic route can be conceptualized based on established organic chemistry principles for α-amino acid synthesis. A common and efficient method is the Strecker synthesis.

The logical flow for such a synthesis provides insight into the accessibility of this building block for research purposes.

Caption: Conceptual workflow for the synthesis of Amino(3-phenoxyphenyl)acetic acid.

Methodology Explained:

-

Step 1: Formation of the α-Aminonitrile: The synthesis would likely commence with 3-phenoxybenzaldehyde. This aldehyde undergoes a one-pot reaction with a cyanide source (like potassium cyanide) and an ammonia source (like ammonium chloride). The aldehyde first forms an imine with ammonia, which is then attacked by the cyanide nucleophile to yield the corresponding α-aminonitrile intermediate.

-

Step 2: Hydrolysis to the Carboxylic Acid: The nitrile group of the intermediate is then subjected to hydrolysis under either acidic or basic conditions. This process converts the nitrile (-C≡N) into a carboxylic acid (-COOH), yielding the final product, Amino(3-phenoxyphenyl)acetic acid.

This self-validating, two-step process is a robust and well-understood method for producing α-amino acids, underpinning the commercial availability of this and similar compounds for research.

Conclusion

Amino(3-phenoxyphenyl)acetic acid represents more than just a chemical formula; it is a strategic tool for the modern medicinal chemist. Its well-defined molecular structure, characterized by a molecular weight of 243.26 g/mol , combines the biologically relevant α-amino acid motif with a synthetically versatile and structurally significant phenoxyphenyl side chain.[2][5] This unique combination provides a robust starting point for the development of novel therapeutics, offering a balance of lipophilicity, metabolic stability, and synthetic accessibility. For researchers and drug development professionals, understanding the core attributes of such building blocks is paramount to designing the next generation of effective medicines.

References

-

PubChem. (3-Aminophenoxy)acetic acid. [Link]

-

PubChem. {Bis-[(E)-3-(3-phenoxy-phenyl)-allyl]-amino}-acetic acid. [Link]

-

JETIR. Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. [Link]

-

IUPAC. Nomenclature and Symbolism for Amino Acids and Peptides. [Link]

-

PubChem. Phenoxyacetic Acid. [Link]

-

Pharmaffiliates. Exploring the Role of Amino Acid APIs in Drug Development and Formulation. [Link]

-

National Center for Biotechnology Information. Amino Acids in the Development of Prodrugs. [Link]

Sources

- 1. theclinivex.com [theclinivex.com]

- 2. echemi.com [echemi.com]

- 3. 299168-94-8 Cas No. | 2-Amino-2-(3-phenoxyphenyl)acetic acid | Apollo [store.apolloscientific.co.uk]

- 4. Amino(3-phenoxyphenyl)acetic acid | CymitQuimica [cymitquimica.com]

- 5. usbio.net [usbio.net]

- 6. appchemical.com [appchemical.com]

- 7. AMINO(3-PHENOXYPHENYL)ACETIC ACID | 299168-94-8 [chemicalbook.com]

- 8. Wuxi Jinghai Amino Acid Co., Ltd [en.chinaaminoacid.com]

- 9. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

"Amino(3-phenoxyphenyl)acetic acid" synthesis pathway

An In-depth Technical Guide to the Synthesis of Amino(3-phenoxyphenyl)acetic Acid

Abstract

Amino(3-phenoxyphenyl)acetic acid is a non-proteinogenic α-amino acid featuring a flexible diphenyl ether scaffold. This structure is of significant interest to medicinal chemists and drug development professionals as a versatile building block for synthesizing novel therapeutic agents. Its unique combination of an amino acid moiety and a phenoxyphenyl group allows for diverse chemical modifications to explore structure-activity relationships (SAR) in drug discovery programs. This guide provides a comprehensive overview of the principal synthetic pathways to Amino(3-phenoxyphenyl)acetic acid, grounded in established chemical principles. We will dissect two robust and classical methodologies: the Strecker synthesis and the Bucherer-Bergs reaction, both originating from the common precursor, 3-phenoxybenzaldehyde. This document offers detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis to assist researchers in selecting and executing the optimal synthesis strategy for their specific applications.

Introduction and Strategic Overview

The synthesis of α-amino acids is a cornerstone of organic and medicinal chemistry. While numerous methods exist, the choice of pathway is often dictated by the availability of starting materials, scalability, and the desired substitution pattern on the α-carbon. For Amino(3-phenoxyphenyl)acetic acid, the most logical and convergent approach begins with the corresponding aldehyde, 3-phenoxybenzaldehyde. This key intermediate provides the necessary carbon framework, and its carbonyl group is primed for the introduction of the amine and carboxyl functionalities.

This guide focuses on two time-honored, multicomponent reactions that efficiently construct the α-amino acid core from an aldehyde precursor.

-

Pathway A: The Strecker Synthesis. A direct, three-component reaction involving an aldehyde, ammonia, and cyanide, followed by hydrolysis.[1]

-

Pathway B: The Bucherer-Bergs Reaction. A four-component reaction using an aldehyde, cyanide, and ammonium carbonate to form a hydantoin intermediate, which is subsequently hydrolyzed.[2][3][4]

Both pathways offer reliable routes to the target molecule. The choice between them often depends on laboratory preferences for handling intermediates and specific reaction conditions. The overall synthetic strategy, including the preparation of the requisite aldehyde, is depicted below.

Figure 1: Overall synthetic strategy for Amino(3-phenoxyphenyl)acetic acid.

Synthesis of the Key Precursor: 3-Phenoxybenzaldehyde

A reliable supply of 3-phenoxybenzaldehyde is critical. A well-documented method for its preparation is the Sommelet reaction, which converts a benzyl halide into an aldehyde using hexamethylenetetramine (HMTA).[5]

Mechanism Insight: The reaction proceeds via the formation of a quaternary ammonium salt between 3-phenoxybenzyl chloride and HMTA. Subsequent hydrolysis, typically under acidic conditions, breaks down the HMTA complex to release the aldehyde and ammonia. This method is advantageous due to the stability and non-oxidizing nature of HMTA.

Experimental Protocol: Synthesis of 3-Phenoxybenzaldehyde[6]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-phenoxybenzyl chloride (10.9 g), glacial acetic acid (25 mL), and water (25 mL).

-

Addition of HMTA: Add hexamethylenetetramine (14.0 g) to the mixture under a nitrogen atmosphere.

-

Reflux: Heat the mixture to reflux and maintain for 2.5 hours.

-

Hydrolysis: Add concentrated hydrochloric acid (20 mL) to the reaction mixture and continue refluxing for an additional 15 minutes.

-

Workup: Cool the mixture to room temperature and transfer to a separatory funnel. Extract the product with diethyl ether.

-

Washing: Wash the combined organic extracts sequentially with water, saturated sodium bicarbonate solution, and finally with water again.

-

Isolation: Dry the ethereal solution over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude 3-phenoxybenzaldehyde.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography to yield the pure aldehyde.

Pathway A: The Strecker Synthesis

The Strecker synthesis is arguably the most direct method for preparing α-amino acids from aldehydes.[6] It is a one-pot reaction that assembles the target molecule from three simple components: the aldehyde (3-phenoxybenzaldehyde), a source of ammonia (e.g., ammonium chloride), and a cyanide source (e.g., potassium or sodium cyanide). The reaction proceeds via an α-aminonitrile intermediate, which is then hydrolyzed to the final amino acid.[1][7]

Causality and Mechanism

The reaction is a cascade of well-understood transformations. The causality flows from the electrophilic nature of the aldehyde's carbonyl carbon.

-

Imine Formation: Ammonia, a nucleophile, attacks the carbonyl carbon of the aldehyde. Dehydration follows, leading to the formation of an imine (or its protonated form, an iminium ion).[1] Ammonium chloride serves as both a source of ammonia and a mild acid to catalyze this step.[1]

-

Cyanide Addition: The nucleophilic cyanide ion then attacks the electrophilic carbon of the imine, forming a stable α-aminonitrile intermediate. This step creates the crucial new carbon-carbon bond.[7]

-

Nitrile Hydrolysis: The final step involves the hydrolysis of the nitrile group to a carboxylic acid. This is typically achieved under strong acidic or basic conditions, which protonates or activates the nitrile, making it susceptible to nucleophilic attack by water.[1]

Figure 2: Workflow for the Strecker Synthesis.

Experimental Protocol: Strecker Synthesis

-

Aminonitrile Formation:

-

In a sealed vessel, dissolve 3-phenoxybenzaldehyde in methanol.

-

Add an aqueous solution of ammonium chloride (NH₄Cl), followed by an aqueous solution of sodium cyanide (NaCN). Caution: Cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Stir the mixture at room temperature for 24-48 hours. The progress can be monitored by TLC or LC-MS.

-

-

Isolation of Intermediate (Optional):

-

Upon completion, the reaction mixture can be extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and concentrated to yield the crude α-amino(3-phenoxyphenyl)acetonitrile. This intermediate can be purified or used directly in the next step.

-

-

Hydrolysis:

-

Treat the crude α-aminonitrile with concentrated hydrochloric acid.

-

Heat the mixture to reflux for several hours (e.g., 6-12 hours) until the nitrile is fully converted to the carboxylic acid.

-

-

Product Isolation:

-

Cool the reaction mixture. The amino acid hydrochloride may precipitate.

-

Neutralize the solution to the isoelectric point of the amino acid (typically pH 5-6) using a base like ammonium hydroxide or sodium hydroxide.

-

The solid product is collected by filtration, washed with cold water and a small amount of ethanol, and dried under vacuum.

-

Pathway B: The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is another powerful multicomponent synthesis that produces hydantoins from carbonyl compounds, which are then hydrolyzed to α-amino acids.[2][3] It uses ammonium carbonate as a source for both ammonia and carbon dioxide.[4]

Causality and Mechanism

This pathway is more complex than the Strecker synthesis but is highly reliable. The key is the formation of a 5,5-disubstituted hydantoin ring system.

-

Cyanohydrin/Imine Formation: The reaction begins similarly to the Strecker, with the aldehyde reacting with ammonia (from ammonium carbonate decomposition) to form an imine and with cyanide to form a cyanohydrin. These species are in equilibrium.

-

Aminonitrile Formation: The cyanohydrin reacts with ammonia via an Sₙ2 reaction to form the same α-aminonitrile intermediate as in the Strecker synthesis.[2]

-

Cyclization to Hydantoin: The nitrogen of the aminonitrile performs a nucleophilic addition to carbon dioxide (also from ammonium carbonate decomposition), forming a cyano-carbamic acid.[3] This intermediate undergoes intramolecular cyclization and rearrangement to form the thermodynamically stable 5-(3-phenoxyphenyl)hydantoin.[2][3]

-

Hydantoin Hydrolysis: The hydantoin ring is then hydrolyzed, typically under strong basic conditions (e.g., using barium hydroxide or sodium hydroxide), to open the ring and yield the amino acid salt. Acidification then provides the final product.

Figure 3: Workflow for the Bucherer-Bergs Reaction.

Experimental Protocol: Bucherer-Bergs Reaction

-

Hydantoin Formation:

-

In a pressure-rated vessel, combine 3-phenoxybenzaldehyde, potassium cyanide (KCN), and ammonium carbonate ((NH₄)₂CO₃).[2] A typical molar ratio is 1:2:2 (aldehyde:KCN:(NH₄)₂CO₃).[2]

-

Add a solvent mixture, such as aqueous ethanol.

-

Seal the vessel and heat to 80-100 °C for several hours (e.g., 6-24 hours). The reaction is driven by the formation of the stable hydantoin precipitate.

-

-

Isolation of Hydantoin:

-

Hydrolysis:

-

Place the purified 5-(3-phenoxyphenyl)hydantoin in a round-bottom flask with an aqueous solution of a strong base (e.g., 25% NaOH or Ba(OH)₂).

-

Heat the mixture to reflux for an extended period (12-48 hours) until hydrolysis is complete.

-

-

Product Isolation:

-

Cool the reaction mixture. If barium hydroxide was used, remove the barium carbonate precipitate by filtration.

-

Carefully acidify the filtrate with a strong acid (e.g., HCl or H₂SO₄) to the isoelectric point to precipitate the amino acid.

-

Collect the product by filtration, wash with cold water, and dry under vacuum.

-

Comparative Analysis of Synthesis Pathways

| Feature | Strecker Synthesis | Bucherer-Bergs Reaction |

| Key Reagents | Aldehyde, NH₄Cl, NaCN/KCN | Aldehyde, (NH₄)₂CO₃, NaCN/KCN |

| Key Intermediate | α-Aminonitrile[1] | 5-Substituted Hydantoin[2][3] |

| Number of Steps | 2 (Aminonitrile formation, Hydrolysis) | 2 (Hydantoin formation, Hydrolysis) |

| Reaction Conditions | Aminonitrile formation often at RT; Hydrolysis at reflux. | Hydantoin formation requires heat (80-100 °C), often in a sealed vessel.[2] |

| Advantages | Very direct; fewer reagents. | The hydantoin intermediate is often a stable, crystalline solid, which is easy to isolate and purify, leading to a cleaner final product. |

| Disadvantages | The α-aminonitrile intermediate can sometimes be less stable or harder to purify. | Requires higher temperatures and sometimes pressure; uses a larger excess of reagents. |

Conclusion

The synthesis of Amino(3-phenoxyphenyl)acetic acid is readily achievable through established and reliable chemical methodologies. Both the Strecker synthesis and the Bucherer-Bergs reaction provide effective routes from the common precursor, 3-phenoxybenzaldehyde. The Strecker pathway offers a more direct conversion, while the Bucherer-Bergs reaction proceeds through a stable, crystalline hydantoin intermediate that can be advantageous for purification. The selection of a specific pathway will be guided by the researcher's objectives, available equipment, and preferences for handling the reaction intermediates. This guide provides the foundational knowledge and practical protocols for scientists to confidently synthesize this valuable chemical building block for applications in drug discovery and materials science.

References

-

Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-phenoxybenzaldehyde. Retrieved from [Link]

-

Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 4. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. prepchem.com [prepchem.com]

- 6. Strecker Synthesis [organic-chemistry.org]

- 7. Strecker Synthesis | NROChemistry [nrochemistry.com]

An In-Depth Technical Guide to the Solubility of Amino(3-phenoxyphenyl)acetic Acid

Prepared by: A Senior Application Scientist

Foreword: Navigating Data Scarcity with Scientific Principle

In the landscape of chemical research and pharmaceutical development, it is not uncommon to encounter compounds with sparse publicly available data. Amino(3-phenoxyphenyl)acetic acid (CAS: 299168-94-8, Molecular Formula: C₁₄H₁₃NO₃) is one such molecule.[1][2][3] This guide is crafted for researchers, scientists, and drug development professionals who require a deep understanding of its solubility characteristics.

Given the limited direct experimental data, this document employs a foundational, first-principles approach. We will dissect the molecule's structure, apply established theories of solubility, and draw reasoned parallels from a well-characterized structural analogue: Fenoprofen . Fenoprofen, a non-steroidal anti-inflammatory drug (NSAID), shares the core 3-phenoxyphenyl acetic acid scaffold, differing only by a methyl group in place of an amino group on the α-carbon.[4][5] This substitution allows us to build a robust predictive model for the solubility of Amino(3-phenoxyphenyl)acetic acid, while simultaneously providing the rigorous experimental frameworks necessary for its empirical validation.

This guide is structured not as a rigid template, but as a logical journey—from molecular structure to theoretical prediction, and finally, to practical experimental determination.

Molecular Architecture and Its Physicochemical Implications

The solubility of any compound is fundamentally dictated by its molecular structure. The structure of Amino(3-phenoxyphenyl)acetic acid presents a fascinating duality of polar and non-polar characteristics that governs its interaction with various solvents.

Key Structural Features:

-

Amphoteric Amino Acid Head: The molecule possesses both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). This confers amphoteric properties, meaning it can react as either an acid or a base.[6] This is the primary driver of its pH-dependent aqueous solubility.

-

Hydrophobic Phenyl-Ether Backbone: The large, non-polar 3-phenoxyphenyl group constitutes a significant portion of the molecule. This bulky, hydrophobic region predicts poor solubility in highly polar solvents like water at neutral pH.

-

Hydrogen Bonding Potential: The amino and carboxylic acid groups are prime sites for hydrogen bonding, both as donors and acceptors. This suggests favorable interactions with polar protic solvents.

Caption: Structure of Amino(3-phenoxyphenyl)acetic acid.

Physicochemical Properties (Predicted and Analog-Derived)

| Property | Value (Predicted/Analog) | Significance |

| Molecular Weight | 243.26 g/mol [1][3] | Influences lattice energy and diffusion. |

| pKa (Carboxyl) | ~2-3 (Predicted) | Acidity of the -COOH group. |

| pKa (Amino) | ~9-10 (Predicted) | Basicity of the -NH₂ group. |

| pKa (Fenoprofen) | 4.5[7][8] | For comparison; reflects the carboxyl group acidity without the amino influence. |

| LogP (Fenoprofen) | 3.1 - 3.3[5] | Indicates high lipophilicity, suggesting poor water solubility. |

The Theoretical Framework: pH-Dependence and Solvent Interaction

The solubility of Amino(3-phenoxyphenyl)acetic acid is best understood through the lens of its amphoteric nature and the "like dissolves like" principle.

The Critical Role of pH in Aqueous Systems

As an amino acid, the molecule's net charge in an aqueous solution is entirely dependent on the pH. This dictates its solubility.[9][10]

-

Low pH (e.g., pH < 2): The carboxylic acid is protonated (-COOH), and the amino group is also protonated, forming an ammonium cation (-NH₃⁺). The molecule carries a net positive charge. This charged species is expected to be significantly more soluble in water than the neutral form.

-

Isoelectric Point (pI): At a specific intermediate pH, the molecule will exist predominantly as a zwitterion, with a protonated amino group (-NH₃⁺) and a deprotonated carboxyl group (-COO⁻). While zwitterions have charged groups, they often exhibit minimum aqueous solubility due to strong intermolecular electrostatic interactions in the solid state (high crystal lattice energy).

-

High pH (e.g., pH > 10): The amino group is neutral (-NH₂), and the carboxylic acid is deprotonated, forming a carboxylate anion (-COO⁻). The molecule carries a net negative charge, which again is expected to enhance its solubility in water.

Caption: Influence of pH on the ionization state and aqueous solubility.

Interaction with Organic Solvents

The choice of organic solvent will depend on its ability to disrupt the solute-solute interactions and form favorable solute-solvent interactions.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the amino and carboxyl groups, effectively solvating the polar head. The solubility of Fenoprofen calcium in alcohol (95%) is approximately 15 mg/mL, suggesting this class of solvents will be effective.[7][8]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have large dipole moments and can solvate charged species and polar groups effectively. Data for Fenoprofen calcium shows solubility around 33 mg/mL in DMSO and dimethylformamide, indicating these are excellent choices for creating concentrated stock solutions.[11]

-

Non-Polar Solvents (e.g., Benzene, Hexane): The large hydrophobic backbone might suggest some solubility, but the highly polar amino acid group will dominate, leading to very poor solubility. Fenoprofen is reportedly insoluble in benzene.[7][8]

Predicted Solubility Profile

Based on the principles above and data from Fenoprofen, the following table summarizes the expected solubility behavior of Amino(3-phenoxyphenyl)acetic acid. These are predictive values and require experimental confirmation.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Aqueous | |||

| Water (pH ~7) | Very Low / Sparingly Soluble | The large hydrophobic backbone dominates over the polar groups at the isoelectric point.[6] | |

| Acidic Buffer (pH 1-2) | Moderate to High | Formation of the soluble cationic ammonium salt.[6][10] | |

| Basic Buffer (pH 11-12) | Moderate to High | Formation of the soluble anionic carboxylate salt.[6][10] | |

| Polar Protic | Methanol, Ethanol | Good | Hydrogen bonding with the amino and carboxylic acid groups.[7] |

| Polar Aprotic | DMSO, DMF | Excellent | Strong dipole interactions solvate the polar functional groups effectively. Ideal for stock solutions.[11] |

| Less Polar | Chloroform, Acetone | Low to Moderate | Limited ability to solvate the highly polar amino acid moiety.[4] |

| Non-Polar | Hexane, Benzene, Toluene | Insoluble | Insufficient polarity to overcome the solute's crystal lattice energy.[7] |

Gold Standard Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To move from prediction to empirical data, a rigorous, validated experimental protocol is essential. The saturation shake-flask method remains the gold standard for determining thermodynamic solubility.[12][13][14]

Objective

To determine the equilibrium concentration of a solute in a solvent at a specific temperature, where the solution is in equilibrium with an excess of the solid compound.

Materials

-

Amino(3-phenoxyphenyl)acetic acid (solid)

-

Selected solvents (e.g., phosphate buffered saline pH 7.4, 0.1N HCl, 0.1N NaOH, Methanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE, after testing for compound adsorption)

-

Analytical balance

-

Calibrated pH meter

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and validated analytical method for the compound.

Step-by-Step Protocol

-

Preparation of Vials: Add an excess amount of solid Amino(3-phenoxyphenyl)acetic acid to several vials for each solvent being tested. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure saturation has been reached.[13]

-

Solvent Addition: Add a precise, known volume of the pre-equilibrated solvent to each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled chamber (e.g., 25°C or 37°C). Agitate for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours. It is advisable to run a time-course experiment initially (e.g., sampling at 24, 48, and 72 hours) to confirm that the concentration has plateaued, signifying equilibrium.

-

Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow the excess solid to settle. To ensure complete removal of undissolved solids, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).[6]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Be cautious not to disturb the solid pellet.

-

Filtration (Optional but Recommended): Filter the collected supernatant through a 0.22 µm syringe filter into a clean analysis vial. Crucial: The first few drops should be discarded to saturate any potential binding sites on the filter membrane. Filter compatibility and potential for solute adsorption must be pre-validated.[13]

-

Dilution: Accurately dilute the filtrate with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method. Calculate the concentration of the dissolved compound by comparing the peak area to a standard calibration curve.

-

Calculation: Multiply the measured concentration by the dilution factor to determine the final solubility of Amino(3-phenoxyphenyl)acetic acid in the solvent, typically reported in mg/mL or µg/mL.

Caption: Experimental workflow for the Shake-Flask solubility method.

Conclusion and Practical Recommendations

The solubility of Amino(3-phenoxyphenyl)acetic acid is a nuanced interplay of its amphoteric amino acid head and its large, hydrophobic tail. While empirical data is sparse, a scientifically grounded prediction is possible.

-

Summary of Expected Behavior: The compound is predicted to be poorly soluble in neutral water but will show significantly enhanced solubility in both acidic and basic aqueous solutions. For organic solvents, high solubility is expected in polar aprotic solvents like DMSO and DMF, with good solubility in polar protic solvents like ethanol and methanol. It will likely be insoluble in non-polar solvents.

-

For the Researcher:

-

Stock Solutions: For in vitro assays, DMSO is the recommended solvent for creating high-concentration stock solutions.[11] When diluting into aqueous buffers, be mindful of potential precipitation if the final DMSO concentration is too low and the compound's aqueous solubility limit is exceeded.

-

Formulation Development: For aqueous formulations, pH control is the most critical tool. Formulating at a pH far from the isoelectric point (e.g., pH < 3 or pH > 9) will be necessary to achieve meaningful concentrations. The use of cosolvents may also be a viable strategy to enhance aqueous solubility.[12]

-

Need for Validation: This guide provides a robust predictive framework. However, it is imperative to confirm these predictions using rigorous experimental methods, such as the Shake-Flask protocol detailed herein, to generate the reliable, quantitative data needed for successful research and development.

-

References

-

PRODUCT INFORMATION - Cayman Chemical.

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Solubility: Importance and Enhancement Techniques. IntechOpen.

-

FENOPROFEN CAS#: 31879-05-7 - ChemicalBook.

-

Amidon, G. L., & Lipinski, C. A. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 21(3), 6-11.

-

Fenoprofen: Package Insert / Prescribing Information - Drugs.com.

-

NALFON (fenoprofen calcium capsules, USP) 200 mg and 400 mg Rx only - accessdata.fda.gov.

-

(3-Aminophenoxy)acetic acid | C8H9NO3 | CID 235515 - PubChem - NIH.

-

Fenoprofen | C15H14O3 | CID 3342 - PubChem - NIH.

-

Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs.

-

{Bis-[(E)-3-(3-phenoxy-phenyl)-allyl]-amino}-acetic acid - PubChem.

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). PharmaTutor.

-

Bergström, C. A., & Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. European Journal of Pharmaceutical Sciences, 138, 105002.

-

Amino(3-phenoxyphenyl)acetic acid - Data Sheet - United States Biological.

-

AMINO(3-PHENOXYPHENYL)ACETIC ACID | 299168-94-8 - ChemicalBook.

-

Amino(3-phenoxyphenyl)acetic acid | 299168-94-8 | C14H13NO3 | Appchem.

-

CAS 299168-94-8 | Amino(3-phenoxyphenyl)acetic acid Supplier - Clinivex.

-

CID 158720422 | C18H22N2O4 - PubChem.

-

Solubility Profile of 2-amino-2-(2-methoxyphenyl)acetic acid: A Technical Guide - Benchchem.

-

Pal, A., & Lahiri, S. C. (1988). Solubilities of Amino Acids in Different Mixed Solvents. Zeitschrift für Physikalische Chemie, 156(1), 135-140.

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159.

-

The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI.

-

Yoshizawa, T., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences, 8, 687598.

Sources

- 1. usbio.net [usbio.net]

- 2. AMINO(3-PHENOXYPHENYL)ACETIC ACID | 299168-94-8 [chemicalbook.com]

- 3. appchemical.com [appchemical.com]

- 4. FENOPROFEN CAS#: 31879-05-7 [m.chemicalbook.com]

- 5. Fenoprofen | C15H14O3 | CID 3342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Fenoprofen: Package Insert / Prescribing Information [drugs.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 10. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. scispace.com [scispace.com]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of Amino(3-phenoxyphenyl)acetic Acid

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of Amino(3-phenoxyphenyl)acetic acid (CAS No. 299168-94-8; Molecular Formula: C₁₄H₁₃NO₃; Molecular Weight: 243.26 g/mol ).[1][2][3] As a molecule of interest in pharmaceutical and chemical research, understanding its structural and electronic properties through spectroscopic analysis is paramount for quality control, reaction monitoring, and mechanistic studies. This document, intended for researchers and drug development professionals, outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra, this guide provides robust, theoretically grounded predictions and detailed, field-proven protocols for acquiring and interpreting the necessary data.

Introduction: The Structural Imperative

Amino(3-phenoxyphenyl)acetic acid is a chiral α-amino acid featuring a diphenyl ether moiety. This combination of a reactive amino acid core and a bulky, aromatic side chain suggests potential applications in peptide synthesis, as a chiral building block, or as a scaffold in medicinal chemistry. The precise arrangement of its atoms, its purity, and its electronic environment are critical determinants of its function. Spectroscopic techniques provide a non-destructive window into this molecular world. This guide is structured to not only present the expected data but to explain the why—the causal relationship between the molecular structure and its spectroscopic signature.

Chemical Structure

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure.

Sources

Unveiling the Therapeutic Potential of Amino(3-phenoxyphenyl)acetic Acid: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides an in-depth exploration of the potential biological activities of Amino(3-phenoxyphenyl)acetic acid. While direct experimental data for this specific molecule is not extensively available in public literature, its structural features, particularly the diaryl ether scaffold and the α-amino acid moiety, point towards a rich pharmacological potential. By drawing parallels with structurally related compounds, most notably the non-steroidal anti-inflammatory drug (NSAID) Fenoprofen, and other bioactive molecules containing the 3-phenoxyphenyl and phenylglycine motifs, we can delineate a strategic path for its investigation. This document will detail the theoretical underpinnings for its potential anti-inflammatory, neuroactive, and anticancer activities, and provide comprehensive, actionable experimental protocols for their validation.

Introduction: Deconstructing Amino(3-phenoxyphenyl)acetic Acid

Amino(3-phenoxyphenyl)acetic acid is a small molecule characterized by a central α-amino acid framework, where the α-carbon is substituted with a 3-phenoxyphenyl group. This unique combination of a diaryl ether and an amino acid suggests a predisposition for interaction with biological systems.

Chemical Structure and Properties:

| Property | Value | Source |

| Molecular Formula | C14H13NO3 | [1][2] |

| Molecular Weight | 243.26 g/mol | [2][3][4] |

| CAS Number | 299168-94-8 | [1][3] |

| IUPAC Name | Amino(3-phenoxyphenyl)acetic acid | [1] |

The diaryl ether (DE) moiety is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in a multitude of biologically active compounds.[5][6] Its unique physicochemical properties often confer favorable pharmacokinetic profiles. The incorporation of an amino acid functional group introduces chirality and potential for specific interactions with protein targets such as enzymes and receptors.

Predicted Biological Activities and Mechanistic Rationale

Based on its structural components, we can hypothesize several key biological activities for Amino(3-phenoxyphenyl)acetic acid.

Anti-inflammatory Activity: A Close Structural Analog of Fenoprofen

The most compelling predicted activity stems from the compound's close structural resemblance to Fenoprofen , a well-established NSAID.[7][8] Fenoprofen, chemically known as 2-(3-phenoxyphenyl)propanoic acid, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway.[8][9]

The structural differences between Amino(3-phenoxyphenyl)acetic acid and Fenoprofen are the presence of an α-amino group and being an acetic acid derivative instead of a propanoic acid derivative. The introduction of the amino group could modulate the compound's binding affinity and selectivity for COX-1 and COX-2 isoforms. Furthermore, recent research has revealed that Fenoprofen also acts as a biased allosteric enhancer for melanocortin receptors (MCRs), suggesting that Amino(3-phenoxyphenyl)acetic acid might also possess such activity, potentially offering a novel anti-inflammatory mechanism with a different side-effect profile.[10][11]

Proposed Mechanism of Action:

Caption: Proposed anti-inflammatory mechanism via COX enzyme inhibition.

Neurological Activity: Targeting Amino Acid Transporters

Analogs of phenylglycine have been identified as inhibitors of the neutral amino acid transporters ASCT1 and ASCT2.[1] These transporters are involved in the regulation of neurotransmitter levels in the brain. Inhibition of these transporters can lead to an increase in the synaptic concentration of D-serine, a co-agonist of the NMDA receptor, thereby enhancing NMDA receptor-mediated neurotransmission. This suggests a potential role for Amino(3-phenoxyphenyl)acetic acid in modulating synaptic plasticity and its potential application in neurological disorders.

Experimental Workflow for Neurological Activity Screening:

Sources

- 1. Phenylglycine analogs are inhibitors of the neutral amino acid transporters ASCT1 and ASCT2 and enhance NMDA receptor-mediated LTP in rat visual cortex slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phosphonic Acid Analogues of Phenylglycine as Inhibitors of Aminopeptidases: Comparison of Porcine Aminopeptidase N, Bovine Leucine Aminopeptidase, Tomato Acidic Leucine Aminopeptidase and Aminopeptidase from Barley Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phenylalanine and Phenylglycine Analogues as Arginine Mimetics in Dengue Protease Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fenoprofen - Wikipedia [en.wikipedia.org]

- 8. Fenoprofen | C15H14O3 | CID 3342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Fenoprofen Calcium | C30H30CaO8 | CID 64747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Fenoprofen-An Old Drug Rediscovered as a Biased Allosteric Enhancer for Melanocortin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. qmro.qmul.ac.uk [qmro.qmul.ac.uk]

The Emerging Potential of Amino(3-phenoxyphenyl)acetic Acid as a Privileged Scaffold in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Scaffold with a Promising Lineage

The phenoxyacetic acid motif is a well-established pharmacophore in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide spectrum of therapeutic activities, including anti-inflammatory, analgesic, antimicrobial, and antihypertensive properties.[1] Within this versatile class of molecules, Amino(3-phenoxyphenyl)acetic acid emerges as a scaffold of significant interest. Its structure is notably analogous to the marketed non-steroidal anti-inflammatory drug (NSAID), fenoprofen, which is 2-(3-phenoxyphenyl)propanoic acid.[2] This close structural relationship strongly suggests a promising potential for derivatives of Amino(3-phenoxyphenyl)acetic acid as potent modulators of inflammatory pathways.

This technical guide provides a comprehensive overview of the Amino(3-phenoxyphenyl)acetic acid core, from its synthesis to its potential therapeutic applications and the underlying principles of its mechanism of action. We will delve into the structure-activity relationships that govern its biological effects and present key experimental protocols for its evaluation, offering a roadmap for researchers looking to explore this promising scaffold.

Synthesis of the Core Scaffold: A Gateway to Novel Derivatives

The synthesis of Amino(3-phenoxyphenyl)acetic acid can be approached through established methodologies for the preparation of α-amino acids. A common and effective strategy is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and cyanide, followed by hydrolysis.

Proposed Synthetic Pathway: A Modified Strecker Synthesis

A plausible and efficient route to the target scaffold begins with 3-phenoxybenzaldehyde. The key steps are outlined below:

-

Formation of the α-aminonitrile: 3-phenoxybenzaldehyde is reacted with an ammonia source (such as ammonium chloride) and a cyanide source (like potassium cyanide). This one-pot reaction proceeds through the in-situ formation of an imine, which is then attacked by the cyanide ion to yield the corresponding α-aminonitrile.

-

Hydrolysis to the α-amino acid: The resulting α-aminonitrile is then subjected to acidic or basic hydrolysis to convert the nitrile group into a carboxylic acid, affording the final product, Amino(3-phenoxyphenyl)acetic acid.

Experimental Protocol: Synthesis of Amino(3-phenoxyphenyl)acetic acid

Materials:

-

3-phenoxybenzaldehyde

-

Ammonium chloride (NH₄Cl)

-

Potassium cyanide (KCN)

-

Methanol (MeOH)

-

Water (H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

Procedure:

Step 1: Synthesis of 2-amino-2-(3-phenoxyphenyl)acetonitrile

-

In a well-ventilated fume hood, dissolve 3-phenoxybenzaldehyde (1 equivalent) in methanol.

-

Add a solution of ammonium chloride (1.2 equivalents) in water, followed by a solution of potassium cyanide (1.2 equivalents) in water, keeping the temperature below 20°C with an ice bath.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-aminonitrile.

Step 2: Hydrolysis to Amino(3-phenoxyphenyl)acetic acid

-

To the crude 2-amino-2-(3-phenoxyphenyl)acetonitrile, add a 6M solution of hydrochloric acid.

-

Reflux the mixture for 6-8 hours.

-

Cool the reaction mixture to room temperature and neutralize with a solution of sodium hydroxide to precipitate the amino acid.

-

Filter the solid, wash with cold water, and dry under vacuum to yield Amino(3-phenoxyphenyl)acetic acid.

Caption: A typical workflow for the discovery of novel anti-inflammatory agents.

Future Perspectives and Conclusion

The Amino(3-phenoxyphenyl)acetic acid scaffold represents a fertile ground for the discovery of novel therapeutic agents. While its potential as a source of new anti-inflammatory drugs is the most apparent, the inherent versatility of the phenoxyacetic acid motif suggests that other biological activities should not be overlooked. Future research should focus on:

-

Elucidating the specific role of the α-amino group: Comparative studies with the corresponding α-methyl (fenoprofen-like) and unsubstituted acetic acid derivatives are needed to precisely define the contribution of the amino group to potency, selectivity, and pharmacokinetic properties.

-

Exploring other therapeutic targets: Screening of a diverse library of Amino(3-phenoxyphenyl)acetic acid derivatives against a broad panel of biological targets could uncover novel applications beyond inflammation.

-

Stereoselective synthesis and evaluation: As the α-carbon is a chiral center, the separate synthesis and biological evaluation of the individual enantiomers is a critical step, as it is common for one enantiomer to be significantly more active than the other.

References

- Biological Profile and Synthesis of Phenoxyacetic Acid Deriv

- Synthesis, Antioxidant, Antinociceptive Activity of Novel Phenoxy Acetyl Carboxamides. (n.d.).

- Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (2024). Molecules, 29(6), 1309.

- Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (2024).

- Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1. (1983). Journal of Medicinal Chemistry, 26(10), 1353-1360.

- Fenoprofen. (2023). In Wikipedia.

- Pharmacology of Fenoprofen Calcium (Nalfon) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube.

- Fenoprofen Altern

- Drug Names, Mechanisms, Descriptions, and Contraindic

- Fenoprofen: Package Insert / Prescribing Inform

- Amino(3-phenoxyphenyl)acetic acid | 299168-94-8. (n.d.). Clinivex.

- Amino Acid Derivatives as Novel Non-Steroidal Anti- Inflamm

- Bioisosteric replacement of the alpha-amino carboxylic acid functionality in 2-amino-5-phosphonopentanoic acid yields unique 3,4-diamino-3-cyclobutene-1,2-dione containing NMDA antagonists. (1992). Journal of Medicinal Chemistry, 35(25), 4720-4726.

- Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. (2022). Molecules, 27(7), 2110.

Sources

A Comprehensive Technical Guide to the Safe Handling of Amino(3-phenoxyphenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed examination of the safety and handling protocols for Amino(3-phenoxyphenyl)acetic acid (CAS No. 299168-94-8). In the absence of a comprehensive Safety Data Sheet (SDS) for this specific molecule, this document synthesizes safety information from an analysis of its constituent functional groups: an aromatic amine, a phenyl ether, and a carboxylic acid. By understanding the potential hazards associated with each component, this guide establishes a robust framework for risk assessment and mitigation. It outlines detailed procedures for personal protective equipment (PPE), engineering controls, spill management, and waste disposal to ensure the safety of laboratory personnel and the integrity of research outcomes. This document is intended to serve as an essential resource for researchers, chemists, and drug development professionals who handle this compound or structurally similar molecules.

Introduction and Structural Hazard Analysis

Amino(3-phenoxyphenyl)acetic acid is a multifaceted organic compound with potential applications in pharmaceutical research and development. Its chemical structure, comprising an amino group attached to a phenyl ring, a phenoxy ether linkage, and a carboxylic acid moiety, dictates its reactivity and toxicological profile. A thorough understanding of the hazards associated with each functional group is paramount for safe handling.

-

Aromatic Amine: Aromatic amines as a class can pose significant health risks, including carcinogenicity, mutagenicity, and skin sensitization.[1][2][3] They can be readily absorbed through the skin, and their metabolites may exert toxic effects.[1][3]

-

Phenyl Ether: Phenyl ethers are generally stable but can cause irritation to the eyes, skin, and respiratory tract.[4][5] They are typically combustible liquids or solids.[4][5]

-

Carboxylic Acid: While often weak acids, carboxylic acids can be corrosive and cause skin and eye burns.[6] They may also be combustible.[6]

The combination of these functional groups in Amino(3-phenoxyphenyl)acetic acid suggests a compound that should be handled with a high degree of caution, assuming potential for skin and eye irritation, respiratory effects, and possible long-term health hazards.

Physicochemical and Toxicological Profile

| Property | Value/Information | Source/Inference |

| Chemical Name | Amino(3-phenoxyphenyl)acetic acid | N/A |

| CAS Number | 299168-94-8 | [7][8][9][10] |

| Molecular Formula | C14H13NO3 | [7][8] |

| Molecular Weight | 243.26 g/mol | [7][8] |

| Appearance | Assumed to be a solid powder | Based on typical amino acid derivatives |

| Inferred Acute Hazards | May cause skin, eye, and respiratory tract irritation. May be harmful if swallowed or inhaled. | Based on phenyl ether and carboxylic acid properties.[4][5][6] |

| Inferred Chronic Hazards | Potential for skin sensitization and long-term systemic effects. Handle as a potential carcinogen. | Based on aromatic amine properties.[1][2][3] |

| Incompatibilities | Strong oxidizing agents, strong bases, and strong acids. | General reactivity of the functional groups.[4][5] |

| Storage Temperature | -20°C | [7] |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential when handling Amino(3-phenoxyphenyl)acetic acid. This begins with robust engineering controls, supplemented by appropriate PPE.

Engineering Controls

-

Ventilation: All handling of solid Amino(3-phenoxyphenyl)acetic acid should be conducted in a certified chemical fume hood to minimize inhalation of airborne particulates.

-

Containment: For procedures with a higher risk of aerosolization, such as sonication or vigorous mixing, consider the use of a glove box or other closed-system transfer methods.

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent dermal, ocular, and respiratory exposure.[11][12][13]

-

Hand Protection: Double-gloving with nitrile gloves is recommended. The outer glove should be removed and disposed of immediately after handling the compound. For extended handling periods or when dealing with solutions, consider gloves with higher chemical resistance, such as butyl rubber.

-

Eye and Face Protection: Chemical safety goggles that form a tight seal around the eyes are mandatory.[11] When there is a risk of splashes, a full-face shield should be worn in addition to goggles.[11][12]

-

Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned. For larger quantities or in the event of a spill, a chemical-resistant apron or suit may be necessary.

-

Respiratory Protection: For routine handling within a fume hood, respiratory protection may not be required. However, in situations where engineering controls are not sufficient to control airborne particulates, or during spill cleanup of a solid, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is essential.[11]

Caption: PPE Donning and Doffing Workflow.

Standard Operating Procedures for Handling

Adherence to strict protocols is crucial for minimizing exposure and ensuring a safe working environment.

Weighing and Dispensing

-

Preparation: Designate a specific area within a chemical fume hood for weighing. Cover the work surface with absorbent, disposable bench paper.

-

Tare: Place a clean, tared weigh boat on the analytical balance.

-

Dispensing: Slowly and carefully dispense the solid Amino(3-phenoxyphenyl)acetic acid into the weigh boat using a clean spatula. Avoid creating dust.

-

Cleaning: After weighing, carefully clean the spatula with a solvent-moistened wipe. Dispose of the wipe as hazardous waste.

-

Transport: If the compound needs to be transported to another area of the lab, ensure the container is securely sealed and labeled.

Solution Preparation

-

Solvent Addition: In the fume hood, add the desired solvent to the vessel containing the weighed Amino(3-phenoxyphenyl)acetic acid.

-

Dissolution: Use gentle agitation, such as a magnetic stirrer, to dissolve the solid. If heating is required, use a controlled heating mantle and ensure adequate ventilation. Avoid boiling.

-

Transfer: If the solution needs to be transferred, use a funnel to minimize the risk of spills.

Emergency Procedures

Prompt and correct response to emergencies is critical to mitigate harm.

Spills

The appropriate response to a spill depends on its size and nature (solid or liquid).[14][15][16][17][18]

Caption: Emergency Spill Response Workflow.

Small Spill (Solid):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust.

-

Carefully scoop the material into a labeled, sealable container for hazardous waste.

-

Decontaminate the area with a suitable solvent and then soap and water.

Small Spill (Liquid):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, contain the spill with an absorbent material (e.g., spill pillows or vermiculite), working from the outside in.[14][16]

-

If the solvent is acidic, neutralize with a weak base like sodium bicarbonate.[14][18]

-

Collect the absorbed material into a labeled, sealable container for hazardous waste.

-

Decontaminate the area.

Large Spill:

-

Evacuate the laboratory immediately.

-

Alert others in the vicinity and activate the emergency alarm if necessary.

-

Close the laboratory doors.

-

From a safe location, call emergency services and provide details of the spilled substance.

Personal Exposure

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Waste Disposal

All waste materials contaminated with Amino(3-phenoxyphenyl)acetic acid, including empty containers, disposable labware, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[19]

-

Solid Waste: Collect in a clearly labeled, sealed container.

-

Liquid Waste: Collect in a compatible, labeled, sealed waste container. Do not mix with incompatible waste streams.

Conclusion

While Amino(3-phenoxyphenyl)acetic acid presents potential hazards, a thorough understanding of its chemical nature and the implementation of stringent safety protocols can effectively mitigate these risks. By integrating the principles of engineering controls, appropriate personal protective equipment, and standardized handling and emergency procedures, researchers can work with this compound in a safe and responsible manner. This guide serves as a foundational document to be adapted to specific laboratory conditions and experimental designs, always prioritizing the health and safety of all personnel.

References

-

NIOSH Pocket Guide to Chemical Hazards - Phenyl ether (vapor) - CDC. (URL: [Link])

-

The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorporated. (URL: [Link])

-

Phenyl Ether - HAZARD SUMMARY - NJ.gov. (URL: [Link])

-

Amino(3-phenoxyphenyl)acetic acid, 95% Purity, C14H13NO3, 1 gram - Oakwood Chemical. (URL: [Link])

-

The surprisingly high reactivity of phenoxyl radicals - NRC Publications Archive - Canada.ca. (URL: [Link])

-

Aromatic Amino Compounds - ILO Encyclopaedia of Occupational Health and Safety. (URL: [Link])

-

Amino Acid Set - SAFETY DATA SHEET - Breckland Scientific. (URL: [Link])

-

PHENYL GLYCIDYL ETHER HAZARD SUMMARY - NJ.gov. (URL: [Link])

-

Amino Acid Standard - SAFETY DATA SHEET - Agilent. (URL: [Link])

-

GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES - NCBI. (URL: [Link])

-

How to Choose PPE for Chemical Work - Allan Chemical. (URL: [Link])

-

Safety Data Sheet: Amino acid - Carl ROTH. (URL: [Link])

-

SAFETY DATA SHEET 1325-AMINO ACID 40% - BC Fertilis Panama. (URL: [Link])

-

Phenyl ether - Hazardous Agents | Haz-Map. (URL: [Link])

-

Safety Data Sheet: Amino acid - Carl ROTH. (URL: [Link])

-

Emergency and Spill Response Procedures - Auburn University. (URL: [Link])

-

I have a chemical spill in the lab, what should I do? - BC Knowledge for Employees. (URL: [Link])

-

PAF C-16 Carboxylic Acid Safety Data Sheet | PDF | Dangerous Goods - Scribd. (URL: [Link])

-

Amino acid metabolism: Disposal of Nitrogen - Doctor 2018. (URL: [Link])

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (URL: [Link])

-

Disposal of Nitrogen. - Amino Acids Metabolism. (URL: [Link])

-

ALLYL PHENYL ETHER - Gelest, Inc. (URL: [Link])

-

Chemical Spills - Emergency Management - Florida State University. (URL: [Link])

-

Your Guide to Personal Protective Equipment for Chemicals - NextSDS. (URL: [Link])

-

Spill/Emergency Planning | Environmental Health and Safety - The University of Iowa. (URL: [Link])

-

Aromatic Amino and Nitro-Amino Compounds and their Halogenated Derivatives - OUCI. (URL: [Link])

-

Reactivity of phenolic compounds towards free radicals under in vitro conditions - PMC - NIH. (URL: [Link])

-

Discover the Various Types of PPE for Optimal Chemical Safety. (URL: [Link])

-

Hazardous Spill Reporting and Response Procedures | Emergency Management | Austin Community College District. (URL: [Link])

-

Removal of Nitrogen From Amino Acids - Biochemistry - Pharmacy 180. (URL: [Link])

-

Personal Protective Equipment (PPE) - CHEMM. (URL: [Link])

Sources

- 1. Aromatic Amino Compounds [iloencyclopaedia.org]

- 2. GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - Phenyl ether (vapor) [cdc.gov]

- 5. nj.gov [nj.gov]

- 6. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]

- 7. usbio.net [usbio.net]

- 8. AMINO(3-PHENOXYPHENYL)ACETIC ACID | 299168-94-8 [chemicalbook.com]

- 9. theclinivex.com [theclinivex.com]

- 10. arctomsci.com [arctomsci.com]